3,5-Dibromo-2,4,6-trifluorobenzaldehyde
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Overview
Description
3,5-Dibromo-2,4,6-trifluorobenzaldehyde is a chemical compound with the CAS Number: 2445794-55-6 . It has a molecular weight of 317.89 and is a solid substance .
Molecular Structure Analysis
The InChI Code for this compound is1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid substance . The compound is stored at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
3,5-Dibromo-2,4,6-trifluorobenzaldehyde serves as a key intermediate in the synthesis of complex organic molecules. For example, it has been used in the Friedländer synthesis to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating its utility in constructing bidentate and tridentate ligands with potential applications in coordination chemistry and material science (Hu, Zhang, & Thummel, 2003). This research underscores its role in facilitating complex reactions and contributing to the development of new materials with unique optical properties.
Environmental Chemistry
Research into the transformation of halogenated aromatic aldehydes by metabolically stable anaerobic enrichment cultures has highlighted the environmental relevance of compounds like this compound. These studies show the potential for biological systems to transform halogenated aromatic compounds, leading to the synthesis of carboxylic acids and other metabolites through reduction processes, which could have implications for bioremediation efforts (Neilson, Allard, Hynning, & Remberger, 1988).
Material Science
In material science, research on the solubility of halogenated benzaldehydes in various solvents has provided insights into solvent effects and preferential solvation. Studies on compounds similar to this compound, such as 3,5-dibromo-4-hydroxybenzaldehyde, in aqueous solutions of ethanol, n-propanol, acetonitrile, and N,N-dimethylformamide have shed light on the factors affecting solubility, which is crucial for designing solvent systems in pharmaceuticals and materials processing (Zhu, Xu, Yin, Zhao, & Farajtabar, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular level .
Properties
IUPAC Name |
3,5-dibromo-2,4,6-trifluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDDGKZLEFEVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)Br)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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